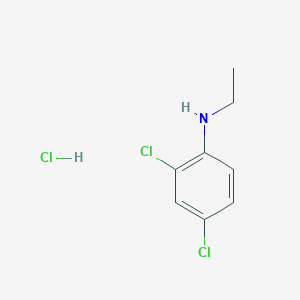

2,4-dichloro-N-ethylaniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-ethylaniline;hydrochloride is a chemical compound with the molecular formula C8H9Cl2N·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride typically involves the reaction of 2,4-dichloroaniline with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,4-dichloroaniline and ethylamine.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Procedure: The mixture is stirred at a specific temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods also incorporate advanced purification techniques to meet the required standards .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dichloro-N-ethylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,4-dichloro-N-ethylaniline;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,4-dichloro-N-ethylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-dichloroaniline: A precursor in the synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride.

N-ethylaniline: Another related compound with similar properties but different reactivity.

2,4-dichloro-N-methylaniline: A compound with a similar structure but different alkyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Activité Biologique

2,4-Dichloro-N-ethylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that elucidate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-N-ethylaniline hydrochloride is C8H9Cl2N, with a molecular weight of approximately 190.07 g/mol . The compound features a dichloro-substituted aniline structure, which is significant for its biological interactions.

Synthesis

The synthesis of 2,4-dichloro-N-ethylaniline typically involves the reaction of 2,4-dichloroaniline with ethylating agents under controlled conditions. The process can be optimized to yield high purity and yield, essential for subsequent biological evaluations .

Antineoplastic Properties

Research has indicated that derivatives of 2,4-dichloroaniline exhibit antitumor activity. For instance, studies on related compounds have shown their efficacy against colorectal and liver cancer cell lines by targeting specific enzymes such as methionine S-adenosyltransferase-2 (MAT2A) . The SAR studies suggest that modifications in the aniline structure can enhance potency and selectivity towards cancer cells.

Anti-parasitic Activity

2,4-Dichloro-N-ethylaniline and its derivatives have been evaluated for their activity against various protozoan parasites. In vitro studies demonstrated moderate activity against Toxoplasma gondii and Plasmodium falciparum, suggesting potential as antiparasitic agents .

Toxicity Studies

The safety profile of 2,4-dichloro-N-ethylaniline has been assessed through toxicity studies on mammalian cell lines. These studies typically involve evaluating cytotoxicity against primary cell cultures derived from rat skeletal myoblasts. Results indicate that while some derivatives exhibit significant anti-parasitic properties, they also possess varying degrees of toxicity that must be considered in therapeutic applications .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of a related compound, FIDAS 1a , demonstrated significant inhibition of growth in colorectal cancer organoids. The compound was shown to selectively bind to MAT2A, resulting in reduced levels of S-adenosylmethionine (SAM) in treated cells . This highlights the potential for developing similar derivatives from 2,4-dichloro-N-ethylaniline for cancer treatment.

Case Study 2: Anti-parasitic Efficacy

In a comparative study of various aniline derivatives against protozoan parasites, 2,4-dichloro-N-ethylaniline exhibited promising results against T. gondii tachyzoites. The compound's mechanism appears to involve disruption of metabolic pathways critical for parasite survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,4-dichloro-N-ethylaniline. Modifications at various positions on the aniline ring can lead to enhanced potency and selectivity. For instance:

- Para-substitution : Enhances binding affinity to target enzymes.

- Ethyl group variation : Alters lipophilicity and cellular uptake.

Propriétés

IUPAC Name |

2,4-dichloro-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWKJDDLAHJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.